Pyruvic acid, oxime
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Overview
Description
Pyruvic acid, oxime is a derivative of pyruvic acid, where the carbonyl group is converted into an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvic acid, oxime can be synthesized through the reaction of pyruvic acid with hydroxylamine. The reaction typically involves the use of an acidic or basic catalyst to facilitate the formation of the oxime group. The general reaction is as follows:
CH3COCOOH+NH2OH→CH3C(NOH)COOH+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as the fermentation of glucose using specific strains of bacteria or yeast. These methods are preferred due to their higher yield and selectivity compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including pyruvate and nitrite.
Substitution: this compound can participate in substitution reactions where the oxime group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and bleach.
Reduction: Reducing agents like lithium aluminium hydride are commonly used.
Major Products:
Oxidation: Pyruvate and nitrite.
Reduction: Primary amines.
Scientific Research Applications
Pyruvic acid, oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyruvic acid, oxime involves its conversion to pyruvate and nitrite through the catalytic action of pyruvic oxime dioxygenase. This enzyme facilitates the degradation of this compound, playing a crucial role in heterotrophic nitrification . Additionally, this compound can act as a biological fuel by being converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP .
Comparison with Similar Compounds
- Acetylformic acid
- Acetoacetic acid
- Methylglyoxime
Comparison: Pyruvic acid, oxime is unique due to its oxime functional group, which imparts distinct chemical properties compared to other similar compounds. For instance, while acetylformic acid and acetoacetic acid are also keto acids, they do not possess the oxime group, which allows this compound to participate in specific reactions such as the formation of primary amines through reduction .
Properties
CAS No. |
5447-36-9 |
---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-9-5-6(2-3-8(9)12)4-7(11-15)10(13)14/h2-3,5,12,15H,4H2,1H3,(H,13,14)/b11-7- |
InChI Key |
ORLNMIHKAMNRSW-XFFZJAGNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C/C(=N/O)/C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=NO)C(=O)O)O |
Origin of Product |
United States |
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